3,4-Dimethoxy-5-pentylbenzoic acid

Description

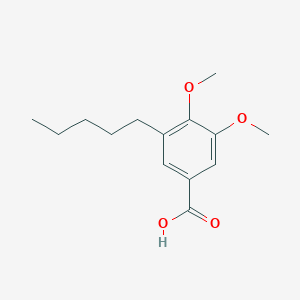

3,4-Dimethoxy-5-pentylbenzoic acid is a substituted benzoic acid derivative characterized by methoxy groups at the 3- and 4-positions and a pentyl chain at the 5-position of the aromatic ring. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the pentyl chain and electron-donating effects from the methoxy groups.

Properties

CAS No. |

647855-14-9 |

|---|---|

Molecular Formula |

C14H20O4 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

3,4-dimethoxy-5-pentylbenzoic acid |

InChI |

InChI=1S/C14H20O4/c1-4-5-6-7-10-8-11(14(15)16)9-12(17-2)13(10)18-3/h8-9H,4-7H2,1-3H3,(H,15,16) |

InChI Key |

IELDMZYOWWGNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)C(=O)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-5-pentylbenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

Grignard Reaction: The aldehyde undergoes a Grignard reaction with pentylmagnesium bromide to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-5-pentylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.

Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,4-Dimethoxy-5-pentylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-pentylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the pentyl chain contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Lipophilicity : The pentyl chain in the target compound increases lipophilicity compared to caffeic acid (hydrophilic due to hydroxyl groups) . This property may enhance membrane permeability in drug delivery systems.

- Electron Effects : Methoxy groups (electron-donating) contrast with electron-withdrawing groups (e.g., nitro in ), influencing reactivity in synthetic pathways.

- Stability : Halogenated analogs (e.g., 3,5-dichlorophenyl derivatives) exhibit higher stability under harsh conditions, whereas methoxy groups may reduce oxidative degradation .

Biological Activity

3,4-Dimethoxy-5-pentylbenzoic acid is an organic compound with the molecular formula C14H20O4. This compound features two methoxy groups and a pentyl side chain, which contribute to its unique biological properties. Recent studies have explored its potential as an antimicrobial and anticancer agent, making it a subject of interest in pharmaceutical research.

The compound's structure is characterized by the following features:

| Property | Value |

|---|---|

| CAS Number | 647855-14-9 |

| Molecular Formula | C14H20O4 |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | IELDMZYOWWGNRJ-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting the growth of gram-negative bacteria by targeting Lipid A biosynthesis, a crucial component of bacterial membranes . The inhibition of LpxC, an enzyme essential for Lipid A synthesis, suggests its potential as a novel antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including KB and IGROV1 human tumor cells. The mechanism appears to involve selective targeting of folate receptors (FR), which are overexpressed in many tumors . The compound's ability to disrupt cellular functions through these pathways positions it as a candidate for further development in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy : In a study evaluating various compounds for their antibacterial effects, this compound was shown to effectively inhibit the growth of E. coli and other gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL .

- Antitumor Activity : A recent investigation into the anticancer potential of this compound revealed IC50 values in the nanomolar range against FR-expressing cancer cells. The study highlighted its selective toxicity towards tumor cells compared to normal cells, indicating a favorable therapeutic index .

The biological activity of this compound is largely attributed to its structural features:

- Lipophilicity : The pentyl group enhances membrane permeability, facilitating interaction with lipid membranes.

- Hydrogen Bonding : The carboxylic acid group allows for hydrogen bonding with target proteins and enzymes, influencing their activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Confluentic Acid | Methoxy and pentyl groups | Moderate antimicrobial |

| Dimethoxy Chalcone | Different core structure | Antioxidant properties |

This compound stands out due to its specific substitution pattern, which enhances its biological activities compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.